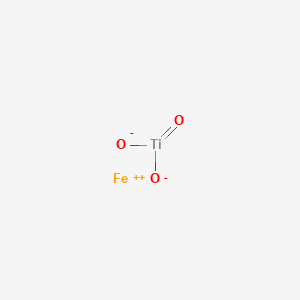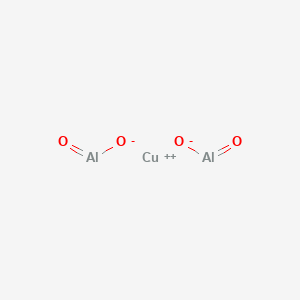
Barium copper oxide (1-1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium copper oxide (1-1) is a chemical compound composed of barium, copper, and oxygen. It is known for its unique properties, particularly in the field of superconductivity. This compound is part of the larger family of rare-earth barium copper oxides, which are renowned for their high-temperature superconducting capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium copper oxide (1-1) can be synthesized using various methods. One common approach is the solid-state reaction method, where barium oxide and copper oxide are mixed in stoichiometric ratios and heated at high temperatures (500-600°C) to form the desired compound . Another method involves the use of trifluoroacetic acid-metal-organic deposition (TFA-MOD), which is effective for preparing high-quality thin films of barium copper oxide .
Industrial Production Methods: In industrial settings, the production of barium copper oxide often involves the use of chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the production of long lengths of the final compound at high rates .
Análisis De Reacciones Químicas
Types of Reactions: Barium copper oxide (1-1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form different oxides, depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in reactions with barium copper oxide include oxygen, hydrogen, and various acids. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products: The major products formed from reactions involving barium copper oxide include different oxides and mixed oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Barium copper oxide (1-1) has a wide range of scientific research applications. It is extensively studied for its high-temperature superconducting properties, making it a crucial material in the development of superconducting magnets and other advanced technologies . Additionally, it is used in the field of clean energy, particularly in the development of linear generators and other energy-efficient devices . Its unique properties also make it valuable in various industrial applications, including the production of high-field coils and other advanced materials .
Mecanismo De Acción
The mechanism by which barium copper oxide (1-1) exerts its effects is primarily related to its superconducting properties. The compound exhibits high-temperature superconductivity due to the formation of Cooper pairs, which enable electrons to move in sync without resistance . This property is crucial for its applications in superconducting magnets and other advanced technologies .
Comparación Con Compuestos Similares
Barium copper oxide (1-1) is part of the larger family of rare-earth barium copper oxides, which includes compounds such as yttrium barium copper oxide (YBCO), lanthanum barium copper oxide (LBCO), and samarium barium copper oxide (Sm123) . Compared to these similar compounds, barium copper oxide (1-1) is unique in its specific stoichiometric ratio and the resulting properties. For example, YBCO is known for its high critical temperature and magnetic field, making it a popular choice for various applications . barium copper oxide (1-1) offers distinct advantages in terms of its specific reaction conditions and the resulting products .
Conclusion
Barium copper oxide (1-1) is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties, particularly its high-temperature superconducting capabilities, make it a crucial material for the development of advanced technologies. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore and utilize this compound in various fields.
Propiedades
IUPAC Name |
oxobarium;oxocopper |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Cu.2O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJJYPXRKFCRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cu].O=[Ba] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCuO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)











